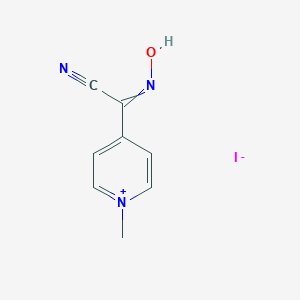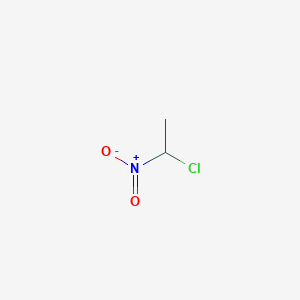
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, also known as HMAI, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. HMAI is a cationic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mécanisme D'action
The exact mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of the cell.
Effets Biochimiques Et Physiologiques
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in lab experiments is its potent anti-cancer activity. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a range of other biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of using 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Orientations Futures
There are a number of potential future directions for research involving 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide. One promising area is the development of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide, which could lead to the development of more targeted and effective therapies. Finally, research is needed to determine the safety and efficacy of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide in humans, which will be essential for its eventual use in clinical settings.
Méthodes De Synthèse
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide can be synthesized using a variety of methods, including reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine. Another method involves the reaction of 1-methyl-4-pyridinamine with ethyl cyanoacetate, followed by treatment with hydroxylamine hydrochloride and iodine.
Applications De Recherche Scientifique
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have potent anti-cancer activity, and has been shown to induce apoptosis in cancer cells. Additionally, 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
Propriétés
IUPAC Name |
2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLIKEXLHKULBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide | |
CAS RN |
35013-90-2 |
Source


|
| Record name | Pyridinium, 4-[cyano(hydroxyimino)methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)








![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
